molecular formula C18H22N2O3 B2967732 1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea CAS No. 1351616-33-5

1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea

Cat. No.: B2967732
CAS No.: 1351616-33-5
M. Wt: 314.385
InChI Key: YDZMFGGSKQCWPK-UHFFFAOYSA-N
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Description

1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a hydroxyphenylpropyl group and a methoxyphenylmethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea typically involves the reaction of appropriate amines with isocyanates or carbamates. A common synthetic route might include:

    Step 1: Preparation of the intermediate amine, such as 2-hydroxy-3-phenylpropylamine.

    Step 2: Reaction of the intermediate amine with 4-methoxyphenylmethyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases to facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    Pathways Involved: Involvement in metabolic or signaling pathways relevant to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxy-3-phenylpropyl)-3-phenylurea
  • 1-(2-hydroxy-3-phenylpropyl)-3-(4-methoxyphenyl)urea
  • 1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)ethyl]urea

Uniqueness

1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea is unique due to the specific combination of hydroxyphenylpropyl and methoxyphenylmethyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-17-9-7-15(8-10-17)12-19-18(22)20-13-16(21)11-14-5-3-2-4-6-14/h2-10,16,21H,11-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZMFGGSKQCWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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